molecular formula C9H6BrNO B188552 3-Bromoquinoline 1-oxide CAS No. 22615-00-5

3-Bromoquinoline 1-oxide

Cat. No. B188552
CAS RN: 22615-00-5
M. Wt: 224.05 g/mol
InChI Key: LANTXZGXVINCPP-UHFFFAOYSA-N
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Description

3-Bromoquinoline 1-oxide is a chemical compound with the molecular formula C9H6BrNO . It is a solid substance at room temperature . It is used in laboratory chemicals . The IUPAC name for this compound is 3-bromoquinoline 1-oxide .


Synthesis Analysis

3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .


Molecular Structure Analysis

The molecular weight of 3-Bromoquinoline 1-oxide is 224.06 . The InChI code for this compound is 1S/C9H6BrNO/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H . The canonical SMILES for this compound is C1=CC=C2C(=C1)C=C(C=N2)Br .


Chemical Reactions Analysis

3-Bromoquinoline 1-oxide and some of its derivatives react with potassium amide in liquid ammonia by the elimination-addition [SN(EA)] mechanism .


Physical And Chemical Properties Analysis

3-Bromoquinoline 1-oxide is a solid substance at room temperature . It has a molecular weight of 224.06 . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

  • Reactions with Potassium Amide

    3-Bromoquinoline 1-oxide reacts with potassium amide in liquid ammonia through an elimination-addition mechanism, depending on the character and position of the substituent (Peereboom & Hertog, 2010).

  • Synthesis of Dichloroquinoline

    3-Bromoquinoline is used as a precursor in the synthesis of 2,3-Dichloroquinoline, showcasing its utility in the synthesis of complex quinoline derivatives (Sabol, Owen, & Erickson, 2000).

  • Formation of Fused Quinolines

    3-Bromo-4-nitroquinoline 1-oxide is used in reactions to produce various fused quinolines, indicating its role in creating structurally diverse quinoline-based compounds (Miura, Takaku, Fujimura, & Hamana, 1992).

  • Regioselective Synthesis of Derivatives

    A method for the regioselective synthesis of 3-bromoquinoline derivatives demonstrates the versatility of 3-bromoquinoline in organic synthesis, including the synthesis of tetrahydroquinoline derivatives (Tummatorn et al., 2015).

  • Efficient Synthesis of Quinoline Derivatives

    Bromination reactions of tetrahydroquinoline, using 3-bromoquinoline as a starting material, lead to the synthesis of valuable quinoline derivatives, demonstrating its use in the efficient production of various quinoline compounds (Şahin et al., 2008).

  • Functionalization via Bromine-Magnesium Exchange

    3-Bromoquinoline is involved in bromine-magnesium exchange reactions, highlighting its utility in the functionalization of quinoline structures (Dumouchel et al., 2003).

  • Synthesis of Hydroxyquinolines

    An efficient method involving 3-bromoquinoline leads to the synthesis of 3-hydroxyquinolines, indicating its potential application in exploring biologically active analogs of hydroxyquinolines (Mamedov et al., 2017).

Safety And Hazards

3-Bromoquinoline 1-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use only under a chemical fume hood .

properties

IUPAC Name

3-bromo-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANTXZGXVINCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355900
Record name 3-bromoquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinoline 1-oxide

CAS RN

22615-00-5
Record name 3-bromoquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-quinoline (1.0 eq.) in CH2Cl2 (0.2M) was added peracetic acid (2.0 eq.). The mixture was stirred for 12 h, poured in saturated aqueous NaHCO3 and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated. Crystallization from CH2Cl2:Hex afforded the title compound as a white solid.
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Synthesis routes and methods II

Procedure details

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CC(=O)OO
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Synthesis routes and methods III

Procedure details

To a solution of 3-Bromoquinoline 5 (2.08 g, 10 mmol) in CHCl3 (5 ml) was added CH3CO2OH (5 ml, 32% solution in dilute HOAc, 20 mmol) and the mixture was stirred overnight. Acetone (3 ml) was added and the mixture was stirred an additional 15 min then poured into saturated NaHCO3 (aq) and extracted with CH2Cl2. The combined extracts were dried (K2CO3) and concentrated to yield pure 6 (2.26 g, 100%) as a tan solid. 1H NMR d (d=delta) (ppm): 7.7 dd (CH atom), 7.8 m (2 CH atom), 7.9 s (CH atom), 8.6 s (CH atom), 8.7 d (CH atom).
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2.08 g
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CH3CO2OH
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3 mL
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100%

Synthesis routes and methods IV

Procedure details

A solution of 72% 3-chloroperbenzoic acid (97.8 g (0.408 mol) dissolved in 1 L DCM, dried on sodium sulphate and filtered off) was added dropwise to a solution of 85.0 g 0.41 mol) 3-bromoquinoline in 100 mL DCM cooled to 5° C. Care was taken to ensure that the temperature of the reaction mixture did not rise above 10° C. After the addition had ended the mixture was stirred for 5 h, then a solution of 72% 3-chloroperbenzoic acid (25.0 g, 0.104 mol) dissolved in 200 mL DCM, dried on sodium sulphate and filtered off) was again added dropwise and the mixture was stirred overnight at RT. Saturated aqueous sodium carbonate solution was added, the phases were separated and the organic phase was dried on sodium sulphate. The solution was filtered through activated charcoal and then evaporated down i. vac.
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25 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromoquinoline 1-oxide
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Citations

For This Compound
20
Citations
F LEONARD, A WAJNGURT - The Journal of Organic Chemistry, 1956 - ACS Publications
… oxide, diazotization of the 4-amino-3-bromoquinoline 1-oxide so-obtained, and treatment of the diazonium … We synthesized 3-bromoquinoline 1-oxide hydrochloride by peroxidation of 3-…
Number of citations: 27 pubs.acs.org
JG MURRAY, CR HAUSER - The Journal of Organic Chemistry, 1954 - ACS Publications
3-Aminopyridine 1-oxide (IV) has now similarly been cyclized with ethoxymethylenemalonic ester through intermediate V to give after reduction, hy-drolysis, and decarboxylation, 4-…
Number of citations: 37 pubs.acs.org
R Peereboom, HJ Den Hertog - Recueil des Travaux …, 1974 - Wiley Online Library
… In the amination of 3-bromoquinoline 1 -oxide a remarkable side-reaction occurs. … 0.04 N CH,ONa in CH,OD) of 3-bromoquinoline 1-oxide showed that k,/k4 is considerably smaller in 21 …
Number of citations: 7 onlinelibrary.wiley.com
MM YOUSIF, S SAEKI, M HAMANA - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… The reaction of 3-bromoquinoline 1-oxide (1d) with 2 in DMF-acetic anhydride gave the 2-substituted quinoline (3d), whereas that in acetic anhydride alone afforded the enol acetate of …
Number of citations: 12 www.jstage.jst.go.jp
M MOHAMMED, S SAEKI, M HAMANA - Chemical and …, 1982 - jstage.jst.go.jp
… On the other hand, 3-bromoquinoline 1~oxide (If) afforded only the corresponding ylide (4f) independently of the reaction conditions, no formation of the 2-substituted quinoline being …
Number of citations: 19 www.jstage.jst.go.jp
B Boganyi, J Kámán - Tetrahedron, 2013 - Elsevier
… To a stirred solution of 3-bromoquinoline-1-oxide (14) (6.69 g, 29.88 mmol) in dichloromethane (80 mL), benzoyl chloride (5.04 g, 35.86 mmol), and potassium carbonate solution (10%, …
Number of citations: 79 www.sciencedirect.com
R Peereboom, HC van der Plas - Recueil des Travaux …, 1974 - Wiley Online Library
Abstract Treatment of 4‐chloro‐6‐R‐[1(3)‐ 15 N]pyrimidine 1‐oxide (RCH 3 , C 6 H 5 ) with liquid ammonia at − 33C yields 4‐amino‐6‐R‐pyrimidine 1‐oxide (RCH 3 , C 6 H 5 ), …
Number of citations: 2 onlinelibrary.wiley.com
Y AKITA, K MISU, T WATANABE… - Chemical and …, 1976 - jstage.jst.go.jp
1840 Vol. 24 (1976) basification with potassium carbonate gave quinoline in 90%, yield. Under the same condi-tion, N-oxides of pyridine, picoline, 4-chloropyridine, lepidine, and 2-…
Number of citations: 15 www.jstage.jst.go.jp
JA Zoltewicz, MPJ Cruskie, CD Dill - The Journal of Organic …, 1995 - ACS Publications
… 3-Bromoquinoline 1-Oxide. To a solution of 3-bromoquinoline (2.0 mL, 14.7 mmol) in … A mixture of 3-bromoquinoline 1-oxide(1.2 g, 5.4 mmol),diethyl-3pyridylborane (0.79 g, 5.4 mmol), …
Number of citations: 14 pubs.acs.org
I II, I II - Chem. Pharm. Bull, 1982 - jlc.jst.go.jp
(1) Each proton was exchangeable with deuterium oxide. as one-proton broad singlets exchangeable with deuterium oxide at 6 17.40—l8. 0, but no signals due to the C2~ proton of the …
Number of citations: 0 jlc.jst.go.jp

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